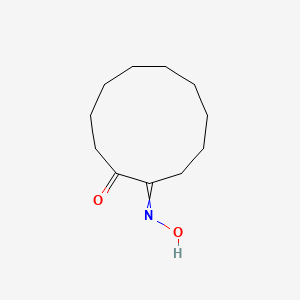![molecular formula C26H20N2O2 B12529261 1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one CAS No. 828300-87-4](/img/structure/B12529261.png)
1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of aminoalkyl phthalazinone derivatives with carbon disulfide, anhydrous phosphoric acid, and various benzyl or propargyl bromides . This one-pot reaction is efficient and yields the desired compound with high specificity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated derivatives.
科学研究应用
1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit certain enzymes and disrupt cellular processes critical for cancer cell survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one can be compared with other phthalazinone derivatives, such as:
Phthalazinone-dithiocarbamate hybrids: These compounds also exhibit anticancer properties but differ in their specific molecular interactions and efficacy.
Oxadiazol-phthalazinone derivatives: Known for their antiproliferative activity, these compounds share a similar core structure but have different functional groups that influence their biological activity.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
828300-87-4 |
|---|---|
分子式 |
C26H20N2O2 |
分子量 |
392.4 g/mol |
IUPAC 名称 |
1-[4-[(1R)-1-phenylethoxy]phthalazin-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C26H20N2O2/c1-17(18-9-3-2-4-10-18)30-26-22-14-8-7-13-21(22)25(27-28-26)24-20-12-6-5-11-19(20)15-16-23(24)29/h2-17,29H,1H3/t17-/m1/s1 |
InChI 键 |
ACWZGGNXDASWBF-QGZVFWFLSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=C(C=CC5=CC=CC=C54)O |
规范 SMILES |
CC(C1=CC=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=C(C=CC5=CC=CC=C54)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12529178.png)
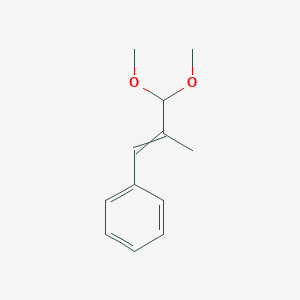
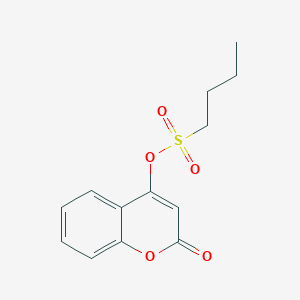
![3-(4-Ethoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529187.png)
![3-(2-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529189.png)

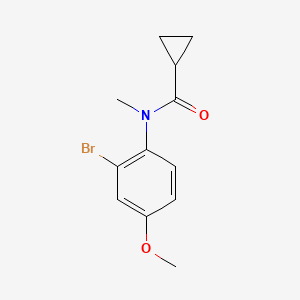
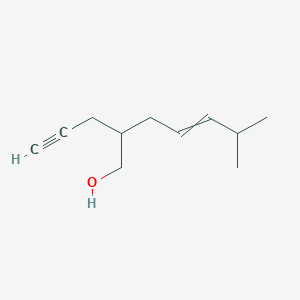
![Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile](/img/structure/B12529202.png)

![2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate](/img/structure/B12529216.png)
![2,2,2-Trichloro-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B12529224.png)
